REACTION_CXSMILES
|
B(F)(F)F.CC[O:7][CH2:8][CH3:9].C[N:11]1[C:19]2C[CH2:17][CH2:16][C:15](=O)[C:14]=2[CH:13]=[N:12]1.[N+](=CC(OCC)=O)=[N-].C(=O)(O)[O-].[Na+].[OH-].[K+].Cl.COC(OC)N(C)C>ClCCl.O>[NH:11]1[C:19]2[CH2:14][CH2:15][CH2:16][CH2:17][C:8](=[O:7])[C:9]=2[CH:13]=[N:12]1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
79.3 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC=2C(CCCC12)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of the addition
|
Type
|
CUSTOM
|
Details
|
did not exceed 25° C.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred briefly
|
Type
|
CUSTOM
|
Details
|
the layers which formed on standing
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an amber oil
|
Type
|
WASH
|
Details
|
washed with 2.5M sodium hydroxide (two 300-ml portions)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an amber oil
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% acetone in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to provide a further amber oil
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in a boiling-water bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated briefly in a boiling-water bath
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with dichloromethane The combined extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium su1fate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a dark oil which
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% acetone in dichloromethane)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1CCCCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |